4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride
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Overview
Description
4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride is a complex organic compound that features a benzamide core with tert-butyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride typically involves multiple steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 4-(4-tert-butylbenzoyl)piperazine: The 4-tert-butylbenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Formation of the final compound: The intermediate is further reacted with 4-tert-butylbenzoyl chloride and then with 2-(4-tert-butylbenzoyl)piperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The benzoyl groups can be reduced to benzyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways by binding to key proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: A precursor in the synthesis of the target compound.
4-tert-Butylbenzyl chloride: Another related compound used in organic synthesis.
4-tert-Butylbenzamide: Shares a similar benzamide core structure.
Uniqueness
4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride is unique due to its combination of tert-butyl groups and a piperazine ring, which confer specific chemical properties and potential biological activities .
Properties
IUPAC Name |
4-tert-butyl-N-[2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2.ClH/c1-27(2,3)23-11-7-21(8-12-23)25(32)29-15-16-30-17-19-31(20-18-30)26(33)22-9-13-24(14-10-22)28(4,5)6;/h7-14H,15-20H2,1-6H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSUVBWPZZVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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